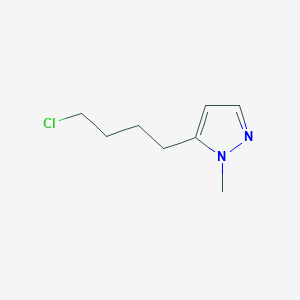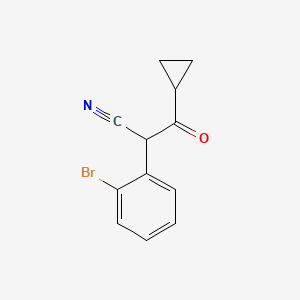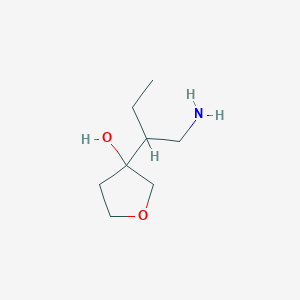
3-(1-Aminobutan-2-yl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminobutan-2-yl)oxolan-3-ol is an organic compound with the molecular formula C₈H₁₇NO₂. This compound features a unique structure that includes an oxolane ring and an aminobutanol side chain. It is primarily used in research and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the use of transaminase enzymes to catalyze the conversion of 4-hydroxybutan-2-one to the desired product . This enzymatic process is advantageous due to its high enantioselectivity and mild reaction conditions.
Another method involves a multi-step synthetic protocol starting from 4-hydroxy-2-butanone. The initial formation of an oxime with hydroxylamine is followed by reduction using lithium aluminum hydride or Raney nickel . This method provides a high yield of the enantiomerically pure product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes due to their efficiency and cost-effectiveness. The use of biocatalysts in these processes ensures high purity and yield, making it suitable for pharmaceutical and chemical industries .
化学反应分析
Types of Reactions
3-(1-Aminobutan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo and alcohol derivatives, which can be further utilized in different chemical syntheses and applications .
科学研究应用
3-(1-Aminobutan-2-yl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 3-(1-Aminobutan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. In the context of its use in antiviral drug synthesis, the compound acts as an intermediate that contributes to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include the inhibition of viral integrase enzymes, which are crucial for viral replication .
相似化合物的比较
Similar Compounds
3-Aminobutan-1-ol: This compound shares a similar aminobutanol structure but lacks the oxolane ring.
4-Hydroxybutan-2-one: A precursor in the synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol, it has a simpler structure with a hydroxyl group and a ketone functional group.
Uniqueness
This compound is unique due to its combination of an oxolane ring and an aminobutanol side chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
3-(1-aminobutan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-7(5-9)8(10)3-4-11-6-8/h7,10H,2-6,9H2,1H3 |
InChI 键 |
QXUNIHGPAGEXLJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C1(CCOC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


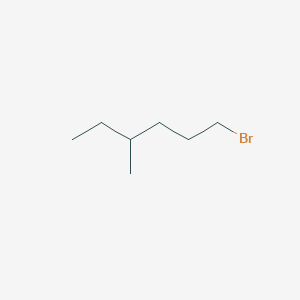
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
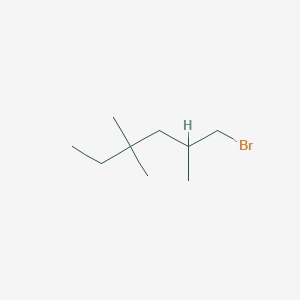

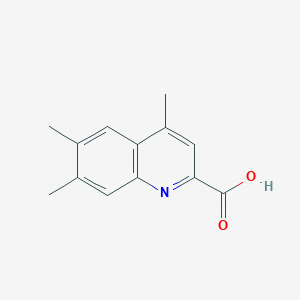
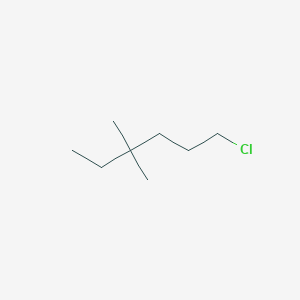
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
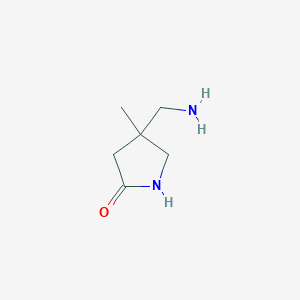

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)
